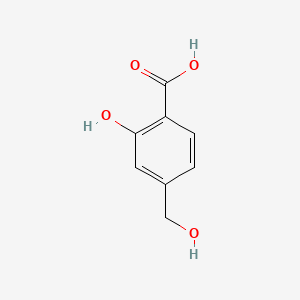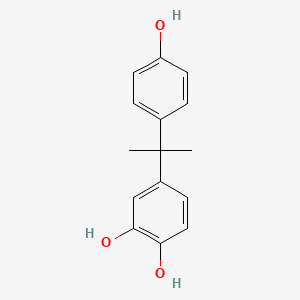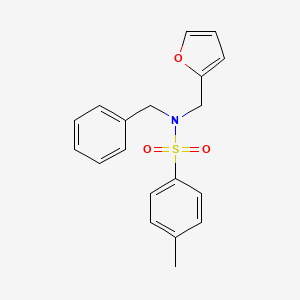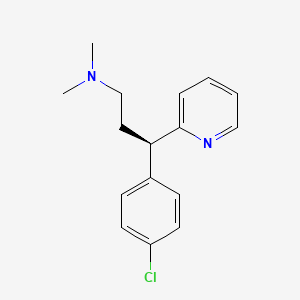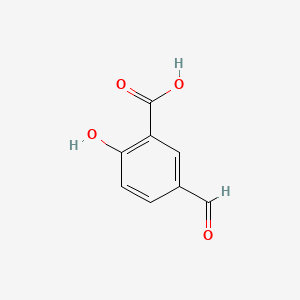
5-Formylsalicylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Formylsalicylic acid and related compounds involves complex chemical reactions. For instance, the nitration of salicylic acid followed by reduction and further chemical reactions can lead to the formation of 5-aminosalicylic acid derivatives, which can be chemically transformed into compounds like 5-Formylsalicylic acid (Ma Bo-jun, 2009). Moreover, electrochemical synthesis methods have been explored for converting 5-nitrosalicylic acid to 5-aminosalicylic acid in alkaline media, highlighting the diverse synthetic routes available for related compounds (M. P. Zanousi et al., 2007).
Molecular Structure Analysis
The molecular structure of 5-Formylsalicylic acid is characterized by the presence of hydrogen bond donors and acceptors, which are coplanar with the attached benzene ring. This structural arrangement facilitates the formation of intermolecular hydrogen bonds, contributing to its solid-state structure and reactivity (Yu-Bing Lu et al., 2010).
Chemical Reactions and Properties
5-Formylsalicylic acid participates in a variety of chemical reactions due to its reactive formyl group. For example, it can undergo condensation reactions to form new compounds, such as when reacting with o-phenylenediamine to yield zwitterionic compounds, demonstrating its versatility in chemical synthesis (Yu-Bing Lu et al., 2010).
Physical Properties Analysis
The physical properties of 5-Formylsalicylic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and intermolecular interactions. The coplanarity of its hydrogen bond donors and acceptors with the benzene ring facilitates the formation of planar sheets through hydrogen bonding, impacting its physical state and behavior (Yu-Bing Lu et al., 2010).
Aplicaciones Científicas De Investigación
1. High-Performance Anode Active Material
- Summary of Application: 5-Formylsalicylic acid (SA-CHO) is used as a high-performance anode active material in the development of organic energy storage .
- Methods of Application: A capacity prediction model for organic anodes was constructed on small experimental data by sparse modeling, a method of machine learning, combined with chemical insights . This model facilitated the discovery of SA-CHO as a high-performance active material for organic anodes .
- Results or Outcomes: SA-CHO showed one of the highest performances in recent works, with a specific capacity of 873 mA h g -1 at 100 mA g -1 (sample number: n = 3) with rate performance and cycle stability . The model can be applied to explore organic anode active materials with higher specific capacity .
2. Synthesis of 5-(benzimidazolium-2-yl)salicylate
- Summary of Application: 5-Formylsalicylic acid is used in the synthesis of 5-(benzimidazolium-2-yl)salicylate .
- Methods of Application: 5-Formylsalicylic acid reacts with o-phenylenediamine to synthesize 5-(benzimidazolium-2-yl)salicylate .
3. Extraction of Iron (III)
- Summary of Application: 5-Formylsalicylic acid is used in the extraction of iron (III) when immobilized on silica .
- Methods of Application: The amino group-containing silica gel phase reacts with the aldehyde group of 5-Formylsalicylic acid, resulting in the immobilization of the acid on the surface of the silica gel . This modified silica gel is then used as a selective phase for the extraction of iron (III) .
4. Plant Stress Response
- Summary of Application: Salicylic acid, which includes 5-Formylsalicylic acid, has multiple functions in plants under environmental stress conditions .
- Methods of Application: In salt-stressed plants, salicylic acid in coordination with other plant hormones and signaling molecules can take part in the finely tuned regulatory network to promote the stimulation of plant responses .
5. Plant Immunity and Beyond
- Summary of Application: Salicylic acid, which includes 5-Formylsalicylic acid, is a major defense hormone in plants against a broad spectrum of pathogens and abiotic stresses .
- Methods of Application: Salicylic acid executes its many functions through intricate regulation at multiple steps: SA biosynthesis is regulated both locally and systemically, while its perception occurs through multiple cellular targets, including metabolic enzymes, redox regulators, transcription cofactors, and, most recently, an RNA-binding protein .
- Results or Outcomes: Salicylic acid impacts wider cellular functions through crosstalk with other plant hormones . Looking into the future, new areas for exploration of SA functions will undoubtedly uncover more surprises for many years to come .
6. Synthesis of Fungal Compound
Safety And Hazards
Propiedades
IUPAC Name |
5-formyl-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCFOFWMEPQCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210608 | |
| Record name | 5-Formylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formylsalicylic acid | |
CAS RN |
616-76-2 | |
| Record name | 5-Formylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Formylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 616-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 616-76-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Formylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60210608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-formylsalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FORMYLSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23V3W745T8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one](/img/structure/B1198138.png)
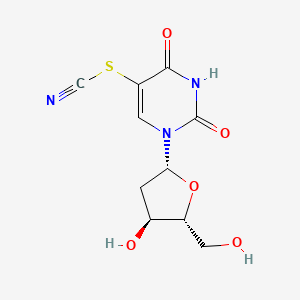
![5-hexyl-1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1198144.png)
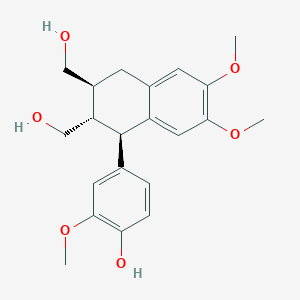
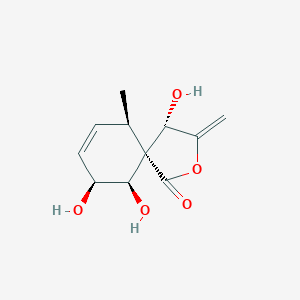
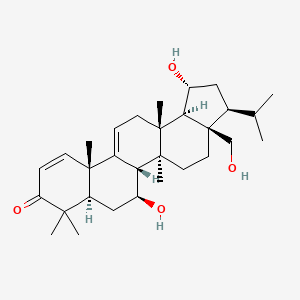
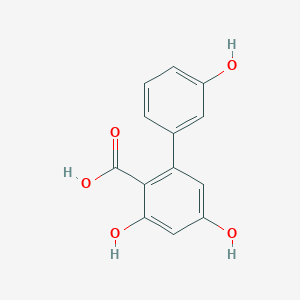
![2-[cyclohexyl-[2-[5-(3,4-dimethoxyphenyl)-2-tetrazolyl]-1-oxoethyl]amino]-N-cyclopentylpropanamide](/img/structure/B1198152.png)
![2-[[2-(4-Methoxyphenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]amino]ethanol](/img/structure/B1198154.png)
